Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI)
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Overview
Description
Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI): is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . . It is a derivative of carbamic acid, which is a simple organic compound containing both amine and carboxylic acid functional groups.
Preparation Methods
The synthesis of Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI) typically involves the reaction of tert-butyl chloroformate with (S)-1-(cyanomethyl)propylamine under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, and requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI): undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction can disrupt normal biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI): can be compared with other similar compounds, such as:
- Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester
- tert-butyl (S)- (4- ((tert-butyldiphenylsilyl)oxy)-1-hydroxybutan-2-yl)carbamate
These compounds share similar structural features but differ in their specific substituents and stereochemistry, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
153371-26-7 |
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Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-cyanobutan-2-yl]carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-5-8(6-7-11)12-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
ZOYXDRDJRPCCTD-QMMMGPOBSA-N |
SMILES |
CCC(CC#N)NC(=O)OC(C)(C)C |
Isomeric SMILES |
CC[C@@H](CC#N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(CC#N)NC(=O)OC(C)(C)C |
Synonyms |
Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI) |
Origin of Product |
United States |
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